molecular formula C21H22N2O4S B11636978 N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B11636978
M. Wt: 398.5 g/mol
InChI Key: HEYBPOQRKPGMCH-UHFFFAOYSA-N
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Description

N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group, a furan ring, and a sulfonyl group attached to a glycinamide backbone, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of glycinamide, which can be synthesized from glycine through amidation reactions.

    Introduction of the Benzyl Group: Benzylation of the glycinamide is achieved using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Furan Ring: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The benzyl group can be reduced to a methyl group using catalytic hydrogenation.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted glycinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N2-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structural features. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, N2-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has potential applications as a drug candidate or a pharmacophore for the development of new therapeutic agents. Its structural components can be modified to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its functional groups allow for the creation of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-(furan-2-ylmethyl)ethanediamide: Similar structure but lacks the sulfonyl group.

    N-benzyl-N-(furan-2-ylmethyl)glycinamide: Similar structure but lacks the sulfonyl group and has a simpler backbone.

    N-(furan-2-ylmethyl)-N-(4-methylphenyl)sulfonylglycinamide: Similar structure but lacks the benzyl group.

Uniqueness

N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of all three functional groups: benzyl, furan, and sulfonyl

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H22N2O4S/c1-17-9-11-20(12-10-17)28(25,26)23(15-18-6-3-2-4-7-18)16-21(24)22-14-19-8-5-13-27-19/h2-13H,14-16H2,1H3,(H,22,24)

InChI Key

HEYBPOQRKPGMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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